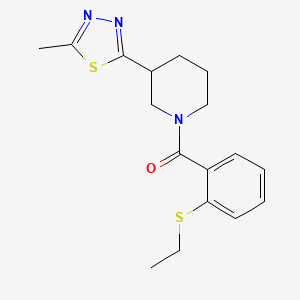

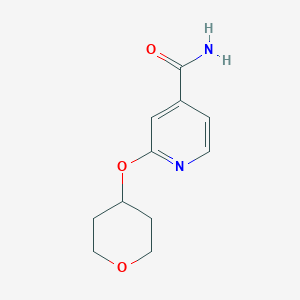

(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C17H21N3OS2 and a molecular weight of 347.5. It is a derivative of 1,3,4-thiadiazole , a class of compounds known for their wide range of biological properties such as antimicrobial, anticonvulsant, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one are used as starting materials. The reaction of these compounds with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The molecular structure of “(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” can be characterized using various techniques such as 1H NMR, 13C NMR, IR, and MS . These techniques provide detailed information about the compound’s atomic and molecular structure.Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives yields the targeted 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be assessed using various solvents .Applications De Recherche Scientifique

Synthesis and Bioactivity

Antimicrobial Activity : Research has demonstrated that compounds with structural features similar to the molecule have been synthesized for their potential antimicrobial properties. These studies explore the synthesis of novel derivatives and their bioactivity against various strains of bacteria and fungi, indicating the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation : Compounds structurally related to “(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” have been prepared and evaluated for their anticancer activities. The exploration of different nucleophile agents in reactions with these compounds for potential anticancer applications suggests their importance in medicinal chemistry research and drug design (Gouhar & Raafat, 2015).

Antihypertensive α-Blocking Agents : The synthesis of thiosemicarbazides, triazoles, and Schiff bases from related compounds has been explored for their potential as antihypertensive α-blocking agents. This research demonstrates the diverse pharmacological applications that similar compounds might have, highlighting the therapeutic potential in cardiovascular disease management (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Advanced Materials and Chemical Synthesis

Synthesis of Fused Derivatives : Investigations into the reactivity of similar compounds towards various reagents have led to the synthesis of fused derivatives. These studies are significant for developing novel materials with potential applications in various industries, from pharmaceuticals to advanced materials (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Photophysical Studies : Novel organic dyes with structural similarities have been synthesized and characterized for their photophysical properties. These compounds show solvatochromism, which could be leveraged in developing new optical materials or sensors (Sanap, Sanap, & Shankarling, 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It contains structural elements of both indole and thiadiazole derivatives , which have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . This could result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

For instance, indole derivatives have been found to affect the synthesis of neurotransmitters such as acetylcholine . Thiadiazole derivatives, on the other hand, have been reported to affect purine and pyrimidine ribonucleotide pools .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds are often soluble in water , which could potentially impact their bioavailability

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes to cellular processes.

Safety and Hazards

Orientations Futures

The future research directions for “(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities. This could include more in-depth studies on their antimicrobial, anticonvulsant, and anti-inflammatory properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-3-22-15-9-5-4-8-14(15)17(21)20-10-6-7-13(11-20)16-19-18-12(2)23-16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJFLWHJRKLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Ethylthio)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)

![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide](/img/structure/B2834286.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)